6-Cyano-3-fluoropyridin-2-yl acetate CAS number and chemical identifiers
6-Cyano-3-fluoropyridin-2-yl acetate CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Cyano-3-fluoropyridin-2-yl acetate, a fluorinated cyanopyridine derivative of increasing interest in medicinal chemistry and drug discovery. This document consolidates essential chemical identifiers, safety protocols, and insights into its synthetic chemistry and potential applications, serving as a vital resource for researchers engaged in the design and synthesis of novel therapeutics.
Core Chemical Identity
6-Cyano-3-fluoropyridin-2-yl acetate is a specialty chemical building block. Its structure incorporates a pyridine core, a synthetically versatile nitrile group, a fluorine atom which can modulate physicochemical properties, and an acetate ester.
Table 1: Chemical Identifiers for 6-Cyano-3-fluoropyridin-2-yl acetate [1]
| Identifier | Value |
| CAS Number | 1189757-54-7 |
| Synonym | 6-cyano-3-fluoro-2-pyridinyl acetate |
| Molecular Formula | C₈H₅FN₂O₂ |
| Molecular Weight | 180.14 g/mol |
| InChI | InChI=1S/C8H5FN2O2/c1-5(12)13-8-7(9)3-2-6(4-10)11-8/h2-3H,1H3 |
| InChIKey | FLCMDLBXJRJGQJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=NC(=CC=C1F)C#N |
Synthesis and Purification
Hypothetical Synthetic Workflow
The following diagram illustrates a conceptual pathway for the synthesis of 6-Cyano-3-fluoropyridin-2-yl acetate, starting from a suitable fluorinated pyridine precursor. This workflow is based on established organic chemistry principles for the synthesis of similar compounds.
Caption: Conceptual synthetic workflow for 6-Cyano-3-fluoropyridin-2-yl acetate.
Purification Strategy
Purification of pyridyl acetate derivatives is typically achieved through standard chromatographic techniques.
Protocol 1: Column Chromatography Purification
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Stationary Phase Selection: Silica gel is a common choice for the purification of moderately polar compounds like pyridyl acetates.
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Mobile Phase Selection: A gradient elution system of hexane and ethyl acetate is often effective. The polarity of the mobile phase should be gradually increased to elute the target compound.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified 6-Cyano-3-fluoropyridin-2-yl acetate.
For more challenging separations, reverse-phase chromatography may be employed. Adjusting the pH of the mobile phase can be a useful strategy to improve peak shape and resolution for pyridine-containing compounds.[7]
Analytical Characterization
The structure of 6-Cyano-3-fluoropyridin-2-yl acetate can be unequivocally confirmed through a combination of spectroscopic methods. While specific spectral data for this exact compound is not publicly available, the expected spectral features can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl group (around 2.0-2.5 ppm) and signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns of these aromatic protons will be influenced by the fluorine and cyano substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl and methyl carbons of the acetate group, the carbons of the pyridine ring (with C-F coupling visible for the carbon attached to fluorine), and the carbon of the nitrile group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₈H₅FN₂O₂.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications for 6-Cyano-3-fluoropyridin-2-yl acetate are not extensively documented, its structural motifs suggest its utility as a valuable building block in medicinal chemistry.
-
Fluorinated Building Blocks: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[8] As a fluorinated pyridine, this compound can be used to introduce these beneficial properties into a target molecule.
-
Cyanopyridine Scaffolds: Cyanopyridine derivatives exhibit a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][9][10] The cyano group can also serve as a handle for further chemical transformations.
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Chemical Intermediate: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The acetate group can be hydrolyzed to reveal a hydroxyl group, which can then be used in various coupling reactions.
The following diagram illustrates the potential role of 6-Cyano-3-fluoropyridin-2-yl acetate as a building block in a drug discovery workflow.
Caption: Role of 6-Cyano-3-fluoropyridin-2-yl acetate in a drug discovery pipeline.
Safety and Handling
6-Cyano-3-fluoropyridin-2-yl acetate is classified as a hazardous substance. Strict adherence to safety protocols is essential when handling this compound.
Table 2: GHS Hazard Information
| Hazard | Description |
| Pictogram | Skull and crossbones |
| Signal Word | Danger |
| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Handling and Storage
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Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][15][16]
-
Spill Response: In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material and place it in a sealed container for disposal.[11][12]
Conclusion
6-Cyano-3-fluoropyridin-2-yl acetate is a promising building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a fluorinated pyridine core and a reactive cyano group makes it a valuable tool for medicinal chemists. While further research is needed to fully elucidate its synthetic accessibility and specific applications, this guide provides a solid foundation of its chemical properties, potential utility, and the necessary safety precautions for its handling.
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(Note: An illustrative image of the chemical structure would be placed here.)